(2-methoxybenzyl)(4-methoxy-2,5-dimethylbenzyl)amine (2-methoxybenzyl)(4-methoxy-2,5-dimethylbenzyl)amine
Brand Name: Vulcanchem
CAS No.: 355382-57-9
VCID: VC11203259
InChI: InChI=1S/C18H23NO2/c1-13-10-18(21-4)14(2)9-16(13)12-19-11-15-7-5-6-8-17(15)20-3/h5-10,19H,11-12H2,1-4H3
SMILES:
Molecular Formula: C18H23NO2
Molecular Weight: 285.4 g/mol

(2-methoxybenzyl)(4-methoxy-2,5-dimethylbenzyl)amine

CAS No.: 355382-57-9

Cat. No.: VC11203259

Molecular Formula: C18H23NO2

Molecular Weight: 285.4 g/mol

* For research use only. Not for human or veterinary use.

(2-methoxybenzyl)(4-methoxy-2,5-dimethylbenzyl)amine - 355382-57-9

Specification

CAS No. 355382-57-9
Molecular Formula C18H23NO2
Molecular Weight 285.4 g/mol
IUPAC Name N-[(4-methoxy-2,5-dimethylphenyl)methyl]-1-(2-methoxyphenyl)methanamine
Standard InChI InChI=1S/C18H23NO2/c1-13-10-18(21-4)14(2)9-16(13)12-19-11-15-7-5-6-8-17(15)20-3/h5-10,19H,11-12H2,1-4H3
Standard InChI Key TXOTVGRWRRGNHF-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1OC)C)CNCC2=CC=CC=C2OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features two distinct benzyl groups bonded to a central nitrogen atom:

  • 2-Methoxybenzyl group: A benzene ring substituted with a methoxy (-OCH₃) group at the 2-position.

  • 4-Methoxy-2,5-dimethylbenzyl group: A benzene ring with methoxy (-OCH₃) at the 4-position and methyl (-CH₃) groups at the 2- and 5-positions.

The molecular formula is C₁₈H₂₃NO₂, with a calculated molecular weight of 285.4 g/mol (derived from PubChem’s formula standardization) .

Table 1: Structural Comparison with Analogous Amines

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
(2-Methoxybenzyl)(4-methoxy-2,5-dimethylbenzyl)amineC₁₈H₂₃NO₂285.42-OCH₃, 4-OCH₃, 2,5-CH₃
4-Methoxy-2,5-dimethylbenzylamine C₁₀H₁₅NO165.24-OCH₃, 2,5-CH₃
4-Methoxybenzylamine C₈H₁₁NO137.24-OCH₃

Synthetic Pathways and Optimization

Chloromethylation-Amination Strategy

A plausible route derives from the synthesis of 2,4-dimethoxybenzylamine (CN102311351A) , which involves:

  • Chloromethylation: Reaction of a methoxy-substituted benzene derivative (e.g., 2-methoxybenzaldehyde) with paraformaldehyde and HCl under acidic conditions to form a chloromethyl intermediate.

  • Amination: Treatment of the chloromethyl intermediate with a secondary amine (e.g., 4-methoxy-2,5-dimethylbenzylamine) in a solvent like ethanol or acetone, catalyzed by iodide salts .

Table 2: Hypothesized Reaction Conditions

StepReagents/ConditionsTemperature RangeTimeYield (Projected)
Chloromethylation2-Methoxybenzaldehyde, HCl, paraformaldehyde60–80°C4–6 h70–85%
Amination4-Methoxy-2,5-dimethylbenzylamine, NaI, EtOH20–40°C6–8 h65–78%

Challenges in Selectivity

  • Regioselectivity: Competing reactions at the 2- vs. 4- positions of the benzyl groups may require phase-transfer catalysts (e.g., quaternary ammonium salts) to enhance monofunctionalization .

  • Steric Hindrance: The 2,5-dimethyl substituents on the benzyl group could slow amination kinetics, necessitating extended reaction times.

Physicochemical Properties

Spectral Characteristics

While experimental data for the target compound are unavailable, analogs suggest:

  • IR Spectroscopy: Strong absorption bands at ~1250 cm⁻¹ (C-O stretch of methoxy groups) and ~3300 cm⁻¹ (N-H stretch).

  • NMR:

    • ¹H NMR: Singlets for methoxy protons (~δ 3.8 ppm) and aromatic protons influenced by substituent positions.

    • ¹³C NMR: Resonances for methoxy carbons (~δ 55 ppm) and quaternary carbons adjacent to methyl groups.

Thermodynamic Parameters

Extrapolating from 4-methoxybenzylamine :

  • Boiling Point: Estimated 280–290°C (elevated due to increased molecular weight and polarity).

  • Density: ~1.08–1.12 g/cm³ at 20°C.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator